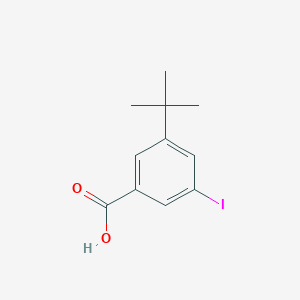

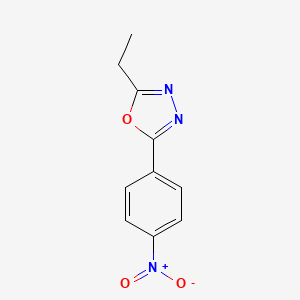

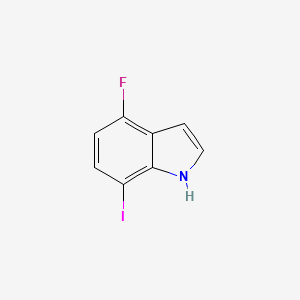

![molecular formula C7H7N3 B1326529 3-甲基-1H-吡唑并[3,4-c]吡啶 CAS No. 1072249-89-8](/img/structure/B1326529.png)

3-甲基-1H-吡唑并[3,4-c]吡啶

描述

3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolopyridines. These compounds are known for their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyridine core structure is characterized by the fusion of pyrazole and pyridine rings, which can be further substituted to yield a variety of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with other reactants such as 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields and short reaction times . Another method uses 2-chloronicotinic acid as a starting material, proceeding through reduction, oxidation, oximation, and cyclization steps to yield 1H-pyrazolo[3,4-b]pyridine with a total yield of 67.21% . Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been used to synthesize pyrazolopyridine derivatives, followed by condensation with aldehydes to obtain chalcone derivatives containing the pyrazolopyridinic moiety .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can vary depending on the substituents present at different positions on the core structure. X-ray crystallography has been used to determine the crystal structures of various derivatives, revealing diverse molecular conformations and supramolecular interactions. For instance, the crystal structure of a 2-(pyrazol-1-yl)-methyl derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . In another study, the reduced pyridine ring of certain tetrahydro-1H-pyrazolo[4,3-c]pyridines adopts a half-chair conformation .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo a range of chemical reactions, forming various products. For example, 3-diazopyrazolo[3,4-b]pyridine can react with methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. It can also form triazenes or diazosulfides with amines or thiols, respectively, and undergo cycloaddition reactions . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles can lead to the synthesis of pyrazolo[1,5-a]pyridin-5-ols and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and photoluminescent behavior. For instance, the photoluminescent properties of certain mononuclear complexes with pyrazolopyridine ligands have been studied, showing potential applications in materials science . The hydrogen bonding patterns observed in the crystal structures of these compounds also play a significant role in their solid-state properties .

科学研究应用

合成方法

使用各种方法合成3-甲基-1H-吡唑并[3,4-c]吡啶衍生物。例如,一种方法涉及在超声辐照下进行的三组分区域选择性反应,以极高的产率高效地产生融合多环化合物(Nikpassand et al., 2010)。另一种方法包括在离子液体中无催化剂的情况下,将3-甲基-1-苯基-1H-吡唑-5-胺和α,β-不饱和酮反应,强调更温和的条件和高产率(Shi et al., 2010)。此外,通过InCl3催化的微波辅助一锅法合成在水中进行,用于制备吡唑吡啶衍生物,进一步与醛反应以产生新的查尔酮类似物(Polo et al., 2017)。

生物和药理学性质

这些衍生物展示了一系列生物活性。例如,已经确定1H-吡唑并[3,4-b]吡啶3(SQ-67563)作为CDK1/CDK2的有效抑制剂,表现出细胞毒性和阻止细胞周期进展或诱导凋亡的能力(Misra et al., 2003)。此外,含有吡唑吡啶基团的化合物已经被评估其抗菌和抗肿瘤性能,表明它们作为治疗剂的潜力(Hamama等,2012)。在抗病毒活性方面,某些吡唑吡啶衍生物已经合成并针对HSV1和HAV-MBB进行评估,在这一领域显示出显著潜力(Attaby et al., 2006)。

其他应用

此外,这些化合物已经被用于其他应用,如缓蚀。例如,吡唑吡啶衍生物已被研究作为在酸性环境中对轻钢的潜在缓蚀剂,通过各种实验技术展示出有效性(Dandia et al., 2013)。

作用机制

Target of Action

3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been shown to interact with various targets. The primary targets of this compound include diverse tyrosine, serine/threonine, and lipid kinases . These targets play crucial roles in cellular processes such as cell growth, apoptosis, angiogenesis, and signal transduction .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer . Therefore, the inhibition of TRKs by 3-Methyl-1H-pyrazolo[3,4-c]pyridine can potentially suppress cancer progression .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 3-Methyl-1H-pyrazolo[3,4-c]pyridine can potentially disrupt these pathways, leading to the suppression of cell proliferation and survival .

Result of Action

The inhibition of TRKs by 3-Methyl-1H-pyrazolo[3,4-c]pyridine can lead to the suppression of cell proliferation and survival . This can potentially result in the suppression of cancer progression . .

属性

IUPAC Name |

3-methyl-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYUBYDFVQGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648800 | |

| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

1072249-89-8 | |

| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

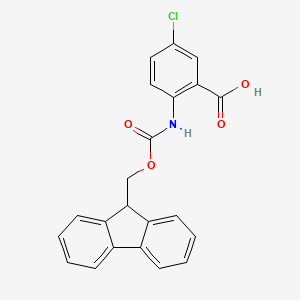

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

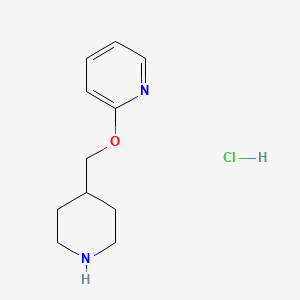

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)

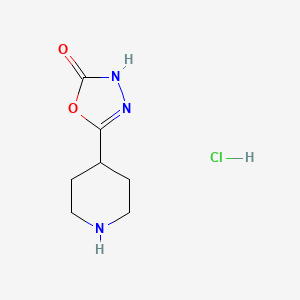

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)